N-(2-Aminoethyl)-N-dodecyl-1,2-ethanediamine
Description
Chemical Structure and Synthesis N-(2-Aminoethyl)-N-dodecyl-1,2-ethanediamine (CAS: 35902-68-2) is a polyamine derivative featuring a 12-carbon (dodecyl) alkyl chain and a secondary aminoethyl group attached to an ethanediamine backbone. Its molecular formula is C₁₆H₃₅N₃, with a molecular weight of 281.48 g/mol. The compound is synthesized via alkylation of 1,2-ethanediamine with dodecyl halides or through reductive amination, as described for analogous N-alkyl ethanediamines .
Applications The dodecyl chain imparts surfactant-like properties, making it useful in corrosion inhibition, emulsification, and as a precursor for metal-complexing agents.
Properties
IUPAC Name |
N'-(2-aminoethyl)-N'-dodecylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H37N3/c1-2-3-4-5-6-7-8-9-10-11-14-19(15-12-17)16-13-18/h2-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNPMBFYMPUNSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN(CCN)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H37N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042175 | |
| Record name | N-(2-Aminoethyl)-N-dodecyl-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4182-44-9 | |
| Record name | N1-(2-Aminoethyl)-N1-dodecyl-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4182-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-(2-Aminoethyl)-N-dodecyl-1,2-ethanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004182449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-N1-dodecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(2-Aminoethyl)-N-dodecyl-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-aminoethyl)-N-dodecylethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.870 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-(2-AMINOETHYL)-N-DODECYL-1,2-ETHANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VG94UIN7YS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Biological Activity
N-(2-Aminoethyl)-N-dodecyl-1,2-ethanediamine, commonly referred to as a quaternary ammonium compound (QAC), has garnered attention for its diverse biological activities, particularly in antimicrobial applications. This article delves into the compound's biological effects, mechanisms of action, and its potential applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a long hydrophobic dodecyl chain and two amino groups, which contribute to its amphiphilic nature. This structure enables the compound to interact with biological membranes, making it effective in various applications, especially in microbiology.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against several pathogenic bacteria. Notably, it has demonstrated efficacy comparable to that of benzalkonium chloride (BAC), a widely used disinfectant.
Comparative Antimicrobial Efficacy
| Bacterial Strain | This compound | Benzalkonium Chloride |
|---|---|---|
| Escherichia coli | Effective | Effective |
| Staphylococcus aureus | Effective | Effective |
| Pseudomonas aeruginosa | Effective | Effective |
The antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes. Studies using flow cytometry and fluorescence microscopy have shown that the compound preferentially localizes to the cell envelope of bacteria, leading to cell death through membrane disruption and leakage of cellular contents .
The mode of action of this compound involves several key processes:
- Membrane Disruption : The hydrophobic dodecyl chain inserts into the lipid bilayer of bacterial membranes.
- Cell Envelope Targeting : The compound's localization at the cell envelope is critical for its bactericidal activity.
- Efflux Mechanisms : Some bacteria may develop tolerance through efflux pumps that reduce intracellular accumulation of the compound .
Study on Resistance Mechanisms
A study investigated the resistance mechanisms in E. coli strains tolerant to BAC. It was found that reduced cellular accumulation of this compound was associated with increased survival rates in BAC-tolerant strains. This suggests that understanding these mechanisms could lead to enhanced formulations for combating resistant bacterial strains .
Application in Biofilm Disruption
Another area of research focuses on using this compound for disrupting biofilms formed by pathogenic bacteria. Biofilms pose significant challenges in clinical settings due to their resistance to conventional antibiotics. The compound's ability to penetrate and disrupt biofilm structures offers promising avenues for treatment strategies .
Toxicity and Safety Profile
While this compound exhibits potent antimicrobial properties, its safety profile is also crucial for practical applications. Studies indicate that at appropriate concentrations, the compound demonstrates low toxicity towards mammalian cells while effectively targeting bacterial cells . However, further investigations into long-term exposure effects are necessary.
Comparison with Similar Compounds
Alkyl Chain Length Variation
Table 1: Impact of Alkyl Chain Length on Properties
- Key Observations: Longer alkyl chains (e.g., C18) increase hydrophobicity and reduce water solubility, favoring applications in non-polar solvents or lipid membranes . Shorter chains (e.g., C4) enhance solubility and reactivity in aqueous systems, making them suitable for catalytic or pharmaceutical uses .
Substituent Group Variations
Table 2: Influence of Substituent Groups
- Key Observations :
Physicochemical and Functional Comparisons
Solubility and Reactivity
- Hydrophobic vs. Hydrophilic Balance : The dodecyl chain in the target compound provides moderate solubility in organic solvents, while shorter-chain analogs (e.g., N-butyl) dissolve readily in water .
- Reactivity: Secondary amines in this compound participate in Schiff base formation and metal chelation, similar to cyclen-derived polyamines (). However, its reactivity is slower than that of primary amines in compounds like N-(2-aminoethyl)piperazine .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
